Bis(3-methoxyphenoxy)methane

Catalog No.
S15948012
CAS No.
56207-33-1
M.F
C15H16O4
M. Wt
260.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3-methoxyphenoxy)methane

CAS Number

56207-33-1

Product Name

Bis(3-methoxyphenoxy)methane

IUPAC Name

1-methoxy-3-[(3-methoxyphenoxy)methoxy]benzene

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

InChI

InChI=1S/C15H16O4/c1-16-12-5-3-7-14(9-12)18-11-19-15-8-4-6-13(10-15)17-2/h3-10H,11H2,1-2H3

InChI Key

UEVJKBFAIPMWAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCOC2=CC=CC(=C2)OC

Bis(3-methoxyphenoxy)methane is an organic compound characterized by its structure, which consists of a central methane unit bonded to two 3-methoxyphenoxy groups. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The presence of methoxy groups enhances its solubility and reactivity, making it a versatile compound in synthetic organic chemistry.

Due to the functional groups present in its structure. Key reactions include:

  • Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The compound can be oxidized to form phenolic compounds, which may further react to yield quinones or other derivatives.
  • Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms depending on the reagents used.

These reactions highlight the compound's utility in synthetic pathways for creating more complex molecules.

The synthesis of bis(3-methoxyphenoxy)methane typically involves several steps, including:

  • Formation of Phenolic Precursors: Starting from 3-methoxyphenol, phenolic precursors are synthesized through electrophilic aromatic substitution or similar methods.
  • Coupling Reaction: The coupling of two phenolic units can be achieved via condensation reactions using formaldehyde or related aldehydes under acidic or basic conditions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

These methods underscore the importance of careful reaction conditions to achieve optimal yields and purity.

Bis(3-methoxyphenoxy)methane has potential applications across various domains, including:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Material Science: Its unique chemical structure could be utilized in creating polymers or resins with specific properties.
  • Chemical Intermediates: It may act as an intermediate in synthesizing more complex organic compounds.

The versatility of this compound makes it an interesting subject for further research and application development.

Interaction studies involving bis(3-methoxyphenoxy)methane focus on its reactivity with biological macromolecules and other small molecules. Key areas include:

  • Enzyme Inhibition: Investigating how this compound interacts with enzymes could reveal its potential as a therapeutic agent.
  • Binding Studies: Understanding how bis(3-methoxyphenoxy)methane binds to target proteins can provide insights into its mechanism of action and efficacy.

These studies are crucial for assessing the safety and effectiveness of bis(3-methoxyphenoxy)methane in biological systems.

Several compounds share structural similarities with bis(3-methoxyphenoxy)methane. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
Bis(2-methoxyphenyl) methaneSimilar structure but with 2-methoxy groupsDifferent reactivity patterns due to methoxy positioning
Bis(4-hydroxyphenyl) methaneContains hydroxyl groups instead of methoxyExhibits different solubility and reactivity properties
4,4'-Methylenebis(2-methylphenol)Contains methyl groups at para positionsKnown for strong antioxidant activity

Bis(3-methoxyphenoxy)methane is unique due to its specific arrangement of methoxy groups and its potential for diverse chemical transformations compared to these similar compounds. Its distinctive properties may lead to novel applications not achievable with other analogs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

260.10485899 g/mol

Monoisotopic Mass

260.10485899 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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